![molecular formula C13H12N2O5 B6338606 3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione CAS No. 137068-00-9](/img/structure/B6338606.png)
3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione is a chemical compound with the molecular formula C15H15N3O6. It belongs to the class of cyclobuten-1,2-dione derivatives. This compound is known for its unique structure, which includes an ethoxy group, a nitrobenzyl group, and a cyclobutenedione core.
Preparation Methods
The synthesis of 3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione involves several steps. One common method includes the reaction of ethyl acetoacetate with 4-nitrobenzylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include sodium borohydride for reduction and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione involves its interaction with specific molecular targets. The nitrobenzyl group can interact with enzymes or receptors, leading to changes in their activity. The cyclobutenedione core may also play a role in stabilizing these interactions .
Comparison with Similar Compounds
Similar compounds to 3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione include other cyclobutenedione derivatives. These compounds share a similar core structure but differ in their substituent groups. The unique combination of an ethoxy group and a nitrobenzyl group in this compound sets it apart from other derivatives.
Some similar compounds include:
- 3-Methoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione
- 3-Ethoxy-4-[(4-aminobenzyl)amino]-3-cyclobuten-1,2-dione
These compounds may have different reactivity and applications due to the variations in their substituent groups.
Properties
IUPAC Name |
3-ethoxy-4-[(4-nitrophenyl)methylamino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-2-20-13-10(11(16)12(13)17)14-7-8-3-5-9(6-4-8)15(18)19/h3-6,14H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAXQZAGDYPLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


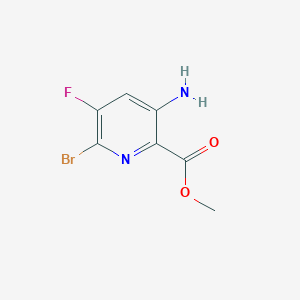
![2-(3-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B6338548.png)
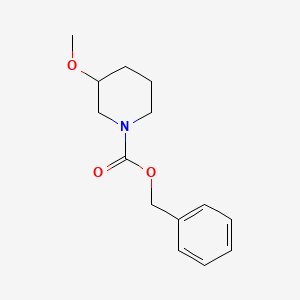
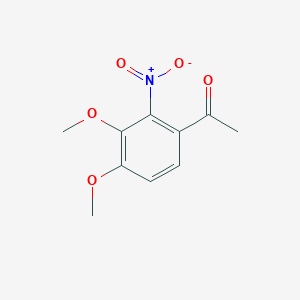
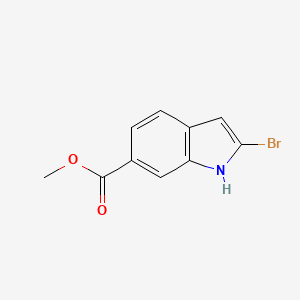

![13-hydroxy-10,16-bis(2,4,6-trimethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6338586.png)

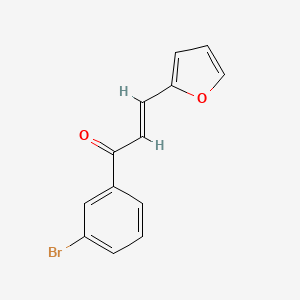


![2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline](/img/structure/B6338618.png)
